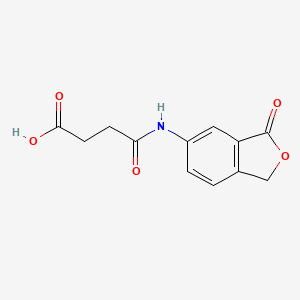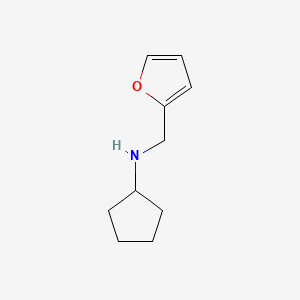
3-(Isopropylamino)propan-1-ol
説明
3-(Isopropylamino)propan-1-ol is a chemical compound that is structurally related to beta-adrenergic blocking drugs. These types of compounds are known for their ability to block the action of epinephrine and norepinephrine on beta-adrenergic receptors, which can have various therapeutic effects such as lowering blood pressure and heart rate. The structure-activity relationship of these compounds indicates that their blocking activity is influenced by electronic and steric factors, which can affect their interaction with biological targets .
Synthesis Analysis
The synthesis of related compounds, such as 1-(aryloxy)-3-[[(amido)alkyl]amino]propan-2-ols, involves the introduction of heterocyclic moieties either in the aryl or amidic groups. These compounds have been synthesized and evaluated for their potency compared to propranolol, a well-known beta-blocker. The synthesis of 3-(N-alkylamino)-1-propanols, which are structurally similar to this compound, can be achieved through the reduction of reaction products between 3-amino-1-propanol and carbonyl compounds using lithium aluminum hydride. This method is particularly effective when the carbonyl component has optimal electrophilicity .
Molecular Structure Analysis
The molecular structure of this compound and its analogs is crucial for their function as beta-adrenergic blocking agents. The presence of substituents and their electronic and steric properties significantly influence the blocking activity. For instance, the negentropy, equalized electronegativity, and partial charge of the substituents have been correlated with the blocking activity of these compounds. This suggests that fine-tuning the molecular structure can enhance or diminish the biological activity of these molecules .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound analogs are characterized by the introduction of various substituents that can alter the compound's properties. The reactivity of these compounds is determined by the nature of the substituents and the core structure of the propanol backbone. The lithium aluminum hydride reduction is a key step in the synthesis of N-alkylamino propanols, which is a reaction that is sensitive to the electrophilicity of the carbonyl compounds involved .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound and its analogs are influenced by their molecular structure. The electronic properties of the substituents, such as electronegativity and charge distribution, can affect the solubility, stability, and overall reactivity of the compounds. The steric factors, which include the size and shape of the substituents, can also play a role in the compounds' ability to interact with biological targets and enzymes. These properties are essential for understanding the pharmacokinetics and pharmacodynamics of the compounds when used as beta-adrenergic blocking agents .
科学的研究の応用
Beta-Adrenergic Blocking Activity
3-(Isopropylamino)propan-1-ol has been studied for its potential as a beta-adrenergic blocker. Research has shown that certain derivatives of this compound, synthesized from naturally occurring agents, possess non-selective beta-adrenergic blocking activity. These findings are significant in understanding the potential medical applications of these compounds in conditions related to the cardiovascular system (Jindal et al., 2003).
Cardioprotective and Antiarrhythmic Properties
Another area of research has been the investigation of the cardioprotective and antiarrhythmic properties of specific derivatives of this compound. Studies have found significant reductions in mean arterial pressure and heart rate in animal models, indicating potential applications in treating cardiovascular diseases (Nikam et al., 2011).
Microbiological Applications in Organic Synthesis
Research has also explored the use of this compound in microbiological systems for organic synthesis. Specifically, the utilization of fungal microorganisms for hydroxylation processes has been demonstrated, showing the potential of this compound in biotechnological applications (Pasutto et al., 1987).
Antimicrobial and Antiradical Activity
There has been research into the antimicrobial and antiradical activities of certain derivatives of this compound. This research has implications for the development of new antimicrobial agents and understanding the mechanisms of action of these compounds (Čižmáriková et al., 2020).
Structure-Activity Relationship Studies
Studies on the structure-activity relationships of this compound derivatives have provided insights into how molecular modifications affect their pharmacological properties. Such research is crucial for the rational design of more effective and safer therapeutic agents (Srivastava et al., 1994).
Safety and Hazards
作用機序
Target of Action
3-(Isopropylamino)propan-1-ol is a beta-blocker, similar to Bisoprolol . Its primary targets are beta-1 adrenergic receptors , which are mainly located in the heart . These receptors play a crucial role in the regulation of heart rate and blood pressure.
Mode of Action
This compound works by non-selectively blocking beta-1 adrenergic receptors . This blocking action inhibits the effects of epinephrine and norepinephrine, hormones that increase heart rate and blood pressure . By blocking these receptors, this compound decreases heart rate and blood pressure .
Biochemical Pathways
The action of this compound affects the sympathetic nervous system , which mediates the fight-or-flight response . By blocking the beta-1 adrenergic receptors, it inhibits the action of catecholamines (epinephrine and norepinephrine), thereby reducing heart rate and blood pressure .
Pharmacokinetics
For instance, its lipophilicity might influence its absorption and distribution .
Result of Action
The primary result of the action of this compound is a decrease in heart rate and blood pressure . This makes it potentially useful in the treatment of conditions like hypertension.
特性
IUPAC Name |
3-(propan-2-ylamino)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-6(2)7-4-3-5-8/h6-8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCPWFOPXIDRDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366270 | |
| Record name | 3-(isopropylamino)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33918-15-9 | |
| Record name | 3-(isopropylamino)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Isopropylamino)propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1299262.png)





![3-[(2-Furylmethyl)amino]propanenitrile](/img/structure/B1299273.png)
![1-[(4-Fluorophenyl)sulfonyl]piperazine](/img/structure/B1299275.png)


